1,4-Bis(4-cyclohexylbutyl)cyclohexane
Description
1,4-Bis(4-cyclohexylbutyl)cyclohexane is a symmetric cyclohexane derivative featuring two 4-cyclohexylbutyl substituents at the 1,4-positions of the central cyclohexane ring. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest trends in behavior based on substituent effects.
Properties
CAS No. |
55334-02-6 |
|---|---|
Molecular Formula |
C26H48 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
1,4-bis(4-cyclohexylbutyl)cyclohexane |
InChI |
InChI=1S/C26H48/c1-3-11-23(12-4-1)15-7-9-17-25-19-21-26(22-20-25)18-10-8-16-24-13-5-2-6-14-24/h23-26H,1-22H2 |
InChI Key |
AZPXQNIXGFUSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCC2CCC(CC2)CCCCC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-cyclohexylbutyl)cyclohexane typically involves the reaction of cyclohexylbutyl bromide with cyclohexane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1,4-Bis(4-cyclohexylbutyl)cyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-cyclohexylbutyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1,4-Bis(4-cyclohexylbutyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, materials, and additives.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-cyclohexylbutyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1,4-Bis(4-cyclohexylbutyl)cyclohexane and related compounds:
Physical and Chemical Properties
- Thermal Stability: Fluorinated analogs (e.g., 1,1,4-Bis(hexafluoropropyl)cyclohexane) exhibit enhanced thermal resistance due to strong C-F bonds , whereas the target compound’s alkyl substituents likely reduce melting points compared to polar analogs like bisphenol derivatives .
- Solubility: The target compound’s non-polar cyclohexylbutyl groups suggest high solubility in organic solvents, contrasting with hydrophilic derivatives like 1,4-Bis(aminomethyl)cyclohexane, which are water-soluble .
- Reactivity : Unlike diisocyanates (e.g., 1,4-Bis(isocyanatomethyl)cyclohexane ) or glycidyl ethers , the target compound lacks reactive functional groups, favoring inertness in applications requiring long-term stability.
Biological Activity
1,4-Bis(4-cyclohexylbutyl)cyclohexane, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
1,4-Bis(4-cyclohexylbutyl)cyclohexane is characterized by the following chemical properties:
| Property | Detail |
|---|---|
| CAS Number | 55334-02-6 |
| Molecular Formula | C24H42 |
| Molecular Weight | 342.61 g/mol |
| IUPAC Name | 1,4-Bis(4-cyclohexylbutyl)cyclohexane |
Synthesis
The synthesis of 1,4-Bis(4-cyclohexylbutyl)cyclohexane typically involves multi-step organic reactions, including alkylation and cyclization processes. The specific synthetic route can vary based on the desired purity and yield.
Biological Activity
Research into the biological activity of 1,4-Bis(4-cyclohexylbutyl)cyclohexane indicates several potential therapeutic effects:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : In vitro assays have demonstrated that it can reduce inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Some studies have reported that 1,4-Bis(4-cyclohexylbutyl)cyclohexane shows cytotoxic effects against various cancer cell lines. The IC50 values for these effects are still under investigation but are promising.
The mechanisms by which 1,4-Bis(4-cyclohexylbutyl)cyclohexane exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets involved in oxidative stress response and inflammatory pathways.
Potential Pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. Inhibition may lead to reduced expression of pro-inflammatory cytokines.
- Modulation of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may lower ROS levels, thereby protecting cells from oxidative damage.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of 1,4-Bis(4-cyclohexylbutyl)cyclohexane on human breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting significant anti-cancer potential.
- Anti-inflammatory Research : In an animal model of arthritis, administration of 1,4-Bis(4-cyclohexylbutyl)cyclohexane resulted in a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
